Cas no 1110772-22-9 ((1R,3S)-3-Aminocyclohexanol)

(1R,3S)-3-Aminocyclohexanol is a chiral cyclohexanol derivative featuring both amino and hydroxyl functional groups in a stereospecific configuration. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its rigid cyclohexane backbone and defined stereochemistry make it useful for constructing complex molecular architectures with high enantioselectivity. The presence of both amino and hydroxyl groups allows for further functionalization, enabling applications in asymmetric catalysis and chiral ligand design. The (1R,3S) configuration ensures consistent reactivity and selectivity, making it a reliable building block for stereocontrolled synthesis.
(1R,3S)-3-Aminocyclohexanol structure
(1R,3S)-3-Aminocyclohexanol structure
Product Name:(1R,3S)-3-Aminocyclohexanol
CAS No:1110772-22-9
MF:C6H13NO
MW:115.173521757126
MDL:MFCD19237868
CID:830291
PubChem ID:12213491
Update Time:2025-10-05

(1R,3S)-3-Aminocyclohexanol Chemical and Physical Properties

Names and Identifiers

    • (1R,3S)-3-Aminocyclohexanol
    • (1R,3S)-3-aminocyclohexan-1-ol
    • 1R,3S-3-AMINOCYCLOHEXAN-1-OL
    • 4-NITROISOTHIAZOLE
    • Cyclohexanol, 3-amino-, (1R,3S)-rel-
    • (1R,3S)-3-amino-cyclohexanol
    • AM90265
    • cis-3-aminocyclohexanol
    • rac-cis-3-Aminocyclohexanol
    • SureCN766627
    • 6982-42-9
    • (1R,3S)-rel-3-Aminocyclohexanol
    • Cyclohexanol, 3-amino-, (1R,3S)-; (1R,3S)-3-Aminocyclohexanol; [(1S,3R)-3-Hydroxycyclohexyl]amine
    • AS-47023
    • 4QYD5GX32S
    • CS-0047350
    • Cyclohexanol, 3-amino-, (1R,3S)-
    • F11498
    • UNII-4QYD5GX32S
    • SCHEMBL766627
    • MFCD09839763
    • AKOS015854162
    • DB-344498
    • 3-Aminocyclohexanol, (1R,3S)-
    • Z1203578804
    • AKOS006337442
    • 3-Aminocyclohexanol, cis-(1R,3S)
    • MFCD19237868
    • DB-344501
    • EN300-172288
    • NIQIPYGXPZUDDP-NTSWFWBYSA-N
    • DTXSID50480732
    • J-500342
    • cis-3-Amino-cyclohexanol
    • AT10768
    • 1110772-22-9
    • MDL: MFCD19237868
    • Inchi: 1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
    • InChI Key: NIQIPYGXPZUDDP-NTSWFWBYSA-N
    • SMILES: O[C@@H]1CCC[C@@H](C1)N

Computed Properties

  • Exact Mass: 115.09979
  • Monoisotopic Mass: 115.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25

(1R,3S)-3-Aminocyclohexanol Pricemore >>

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(1R,3S)-3-Aminocyclohexanol Suppliers

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(CAS:1110772-22-9)(1R,3S)-3-Aminocyclohexanol
Order Number:A1017263
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:19
Price ($):4449.0
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Additional information on (1R,3S)-3-Aminocyclohexanol

Recent Advances in the Application of (1R,3S)-3-Aminocyclohexanol (CAS: 1110772-22-9) in Chemical Biology and Pharmaceutical Research

The compound (1R,3S)-3-Aminocyclohexanol (CAS: 1110772-22-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This chiral aminocyclohexanol derivative serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have highlighted its role as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) analogs and other neuroactive compounds, demonstrating its importance in central nervous system (CNS) drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of (1R,3S)-3-Aminocyclohexanol as a scaffold for developing selective GABAA receptor modulators. The research team utilized molecular docking simulations to demonstrate how the stereochemistry of this compound influences binding affinity to specific receptor subtypes. Their findings revealed that the (1R,3S) configuration provides optimal spatial orientation for interacting with key residues in the GABAA binding pocket, suggesting its potential for creating subtype-selective therapeutics with reduced side effects compared to existing benzodiazepines.

In the realm of synthetic methodology, recent advancements have focused on improving the enantioselective synthesis of (1R,3S)-3-Aminocyclohexanol. A 2024 Nature Communications paper described an innovative biocatalytic approach using engineered aminotransferases that achieved >99% enantiomeric excess with significantly improved yield compared to traditional chemical synthesis routes. This breakthrough not only enhances the practicality of large-scale production but also aligns with the pharmaceutical industry's growing emphasis on green chemistry principles.

Pharmacokinetic studies of (1R,3S)-3-Aminocyclohexanol derivatives have shown promising results in preclinical models. A recent investigation published in ACS Chemical Neuroscience demonstrated that certain N-acylated derivatives of this compound exhibit improved blood-brain barrier penetration while maintaining metabolic stability. These findings are particularly relevant for developing next-generation neurotherapeutics, as they address one of the major challenges in CNS drug development.

The compound's application extends beyond neuroscience, with emerging research in antimicrobial drug discovery. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that (1R,3S)-3-Aminocyclohexanol-based small molecules exhibit potent activity against drug-resistant bacterial strains, possibly through inhibition of novel bacterial targets. This discovery opens new avenues for combating antimicrobial resistance, a critical global health challenge.

Looking forward, the unique stereochemical properties of (1R,3S)-3-Aminocyclohexanol continue to inspire innovative research directions. Current investigations are exploring its incorporation into peptide mimetics and as a chiral auxiliary in asymmetric synthesis. The compound's versatility and the growing body of research supporting its pharmacological potential suggest that it will remain an important focus of chemical biology and medicinal chemistry research in the coming years.

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Amadis Chemical Company Limited
(CAS:1110772-22-9)(1R,3S)-3-Aminocyclohexanol
A1017263
Purity:99%
Quantity:5g
Price ($):4449.0
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